

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene reactivity profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Cat. No.: B1393074

[Get Quote](#)

An In-depth Technical Guide to the Reactivity Profile of **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene**

Introduction: A Versatile Fluorinated Building Block

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene (CAS No: 57213-30-6) is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science.^[1] Its strategic importance stems from the unique interplay of its three core functional groups: a nitro group, a fluorine atom, and a difluoromethoxy group. The introduction of the difluoromethoxy (-OCHF₂) moiety is a widely employed strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles.^{[2][3]}

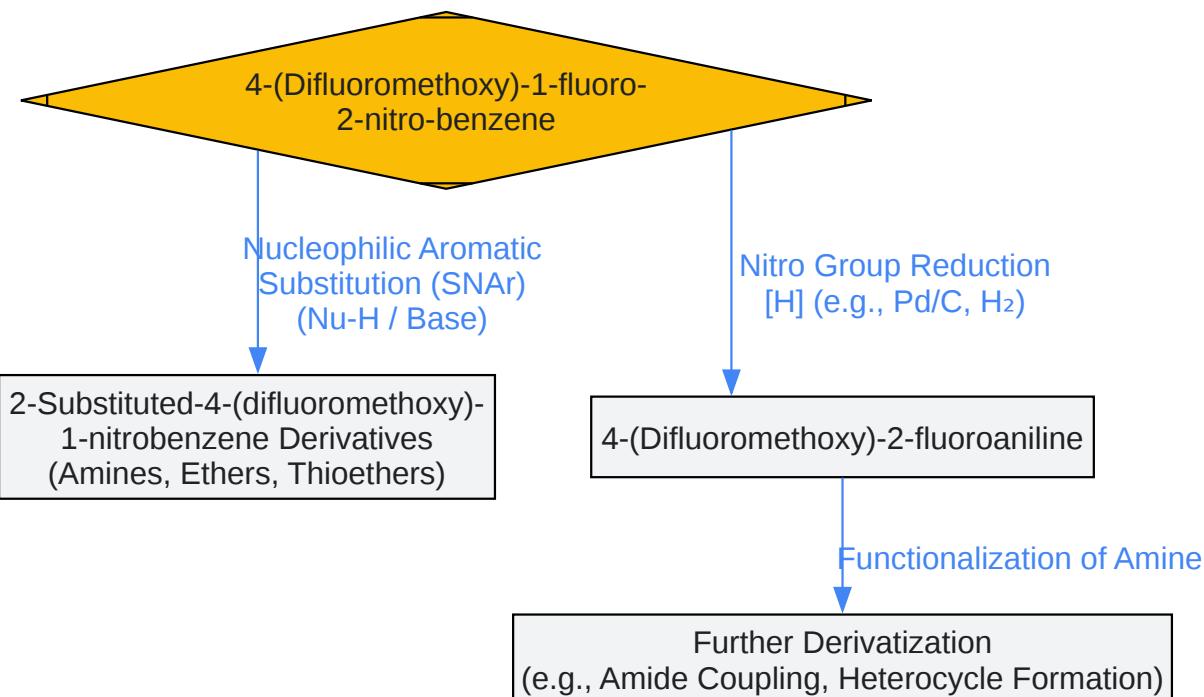
The reactivity of this molecule is dominated by two key features:

- **High Susceptibility to Nucleophilic Aromatic Substitution (SNAr):** The powerful electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, renders the aromatic ring highly electron-deficient. This electronic arrangement strongly activates the fluorine atom as an excellent leaving group for SNAr reactions.^{[4][5]}
- **Versatility of the Nitro Group:** The nitro group itself serves as a versatile functional handle. It can be readily reduced to an aniline, which opens a gateway to a vast array of subsequent

chemical transformations, including amide bond formation, diazotization, and the construction of heterocyclic systems.[3][6][7]

This guide provides a comprehensive analysis of the reactivity profile of **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene**, offering field-proven insights into its primary transformations, detailed experimental protocols, and its application as a strategic building block in complex molecule synthesis.

Physicochemical and Spectroscopic Data


A summary of the key physical and chemical properties provides a foundational reference for experimental design.

Property	Value	Reference
CAS Number	57213-30-6	[8]
Molecular Formula	C ₇ H ₄ F ₃ NO ₃	[8]
Molecular Weight	207.11 g/mol	[8]
Appearance	Light yellow to brown powder/lump	[1]
Melting Point	33 °C	[1]
TPSA	52.37 Å ²	[8]
LogP	2.3353	[8]

Note: Experimental spectroscopic data (NMR, IR, MS) is not widely published. Data would need to be acquired upon synthesis or purchase.

Core Reactivity Principles and Key Transformations

The synthetic utility of **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene** is primarily dictated by the predictable and high-yielding transformations it undergoes.

[Click to download full resolution via product page](#)

Caption: Core synthetic pathways from **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene**.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is the SNAr pathway. The mechanism is a two-step addition-elimination process.^{[5][9]}

Causality Behind High Reactivity:

- Activation: The nitro group at the C2 position is a potent electron-withdrawing group. Through resonance and inductive effects, it drastically reduces the electron density of the aromatic ring, particularly at the ortho (C1) and para (C5) positions.^[4]
- Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.

- **Intermediate Stabilization:** The crucial step is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing substantial stabilization and lowering the activation energy for its formation.[5]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reaction is highly versatile, allowing for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Reduction of the Nitro Group

The second pillar of this compound's reactivity is the reduction of the nitro group to a primary amine (-NH₂). This transformation is fundamental in synthetic campaigns as it converts a strongly deactivating group into a versatile ortho/para-directing activating group. The resulting aniline, 4-(difluoromethoxy)-2-fluoroaniline, is a valuable precursor for pharmaceuticals and agrochemicals.[6][7]

Common Methodologies:

- **Catalytic Hydrogenation:** This is the most common and clean method. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are used under a hydrogen atmosphere.[4] This method is favored for its high yields and simple workup procedures.
- **Chemical Reduction:** Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, are effective for this transformation. These methods are robust and often used when catalytic hydrogenation is not feasible due to other functional groups in the molecule.

The choice of method depends on the overall molecular structure and the presence of other reducible functional groups.

Potential for Cross-Coupling Reactions

While aryl fluorides are generally more challenging substrates for transition-metal-catalyzed cross-coupling reactions compared to their chloride, bromide, or iodide counterparts, advancements in catalyst design have made such transformations possible.^[4] Conceptual protocols for Suzuki-Miyaura coupling of related aryl fluorides often involve palladium catalysts with specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition step.^[4] This remains an area for exploratory research with this specific substrate.

Validated Experimental Protocols

The following protocols are self-validating systems, providing clear steps and rationale for key transformations.

Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine

Objective: To synthesize a 2-(alkylamino)-4-(difluoromethoxy)-1-nitrobenzene derivative.

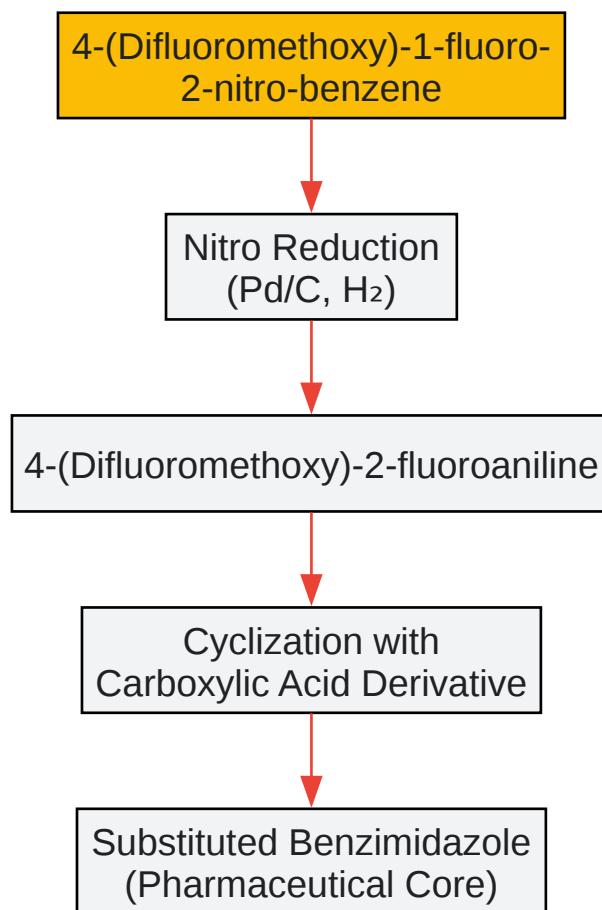
Rationale: This protocol leverages the high reactivity of the C1-fluorine in an SNAr reaction. A polar aprotic solvent is used to solvate the reactants and facilitate the reaction, while a non-nucleophilic base is used to scavenge the HF generated. Heating is required to overcome the activation energy barrier.

Step-by-Step Methodology:

- Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene** (1.0 eq), the desired primary amine (1.2 eq), and potassium carbonate (K_2CO_3) (2.0 eq).
- Solvent Addition: Add a sufficient volume of dry dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the reactants (approx. 0.2 M concentration).
- Reaction Conditions: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

- Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Nitro Group Reduction via Catalytic Hydrogenation


Objective: To synthesize 4-(difluoromethoxy)-2-fluoroaniline.

Rationale: This protocol uses heterogeneous catalysis for a clean and efficient reduction. Methanol or ethanol are common solvents as they readily dissolve the starting material and the product is typically soluble. The catalyst provides a surface for the reaction between hydrogen gas and the nitro group.

Step-by-Step Methodology:

- Reaction Setup: To a heavy-walled hydrogenation flask, add **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene** (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
- Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably wet.
- Hydrogenation: Seal the flask and purge it with nitrogen before evacuating and backfilling with hydrogen gas (H_2). Pressurize the vessel to the desired pressure (typically 50 psi or using a hydrogen-filled balloon) and stir the mixture vigorously at room temperature.
- Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours, as indicated by the disappearance of the starting material.
- Workup: Carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (MeOH or EtOH).

- Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(difluoromethoxy)-2-fluoroaniline, which can be used directly or purified further if necessary.

[Click to download full resolution via product page](#)

Caption: Workflow for converting the starting material into a heterocyclic scaffold.

Conclusion

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a powerful synthetic intermediate whose reactivity is governed by a predictable and exploitable set of transformations. The electron-deficient nature of its aromatic ring makes it an exceptional substrate for nucleophilic aromatic substitution at the C1 position, allowing for the facile introduction of diverse functionalities. Concurrently, the nitro group serves as a key precursor to the corresponding aniline, unlocking a second dimension of synthetic utility. This dual reactivity profile secures its role as a valuable building block for the efficient construction of complex, fluorinated molecules tailored for applications in drug discovery and advanced materials development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. innospk.com [innospk.com]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. vapourtec.com [vapourtec.com]
- To cite this document: BenchChem. [4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene reactivity profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1393074#4-difluoromethoxy-1-fluoro-2-nitro-benzene-reactivity-profile\]](https://www.benchchem.com/product/b1393074#4-difluoromethoxy-1-fluoro-2-nitro-benzene-reactivity-profile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com